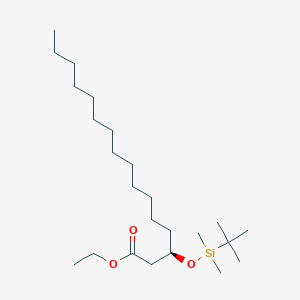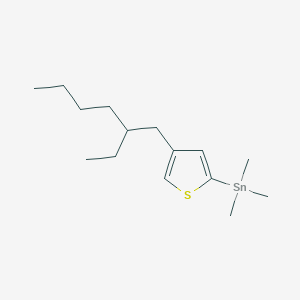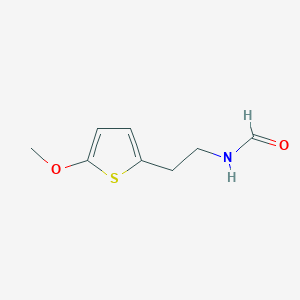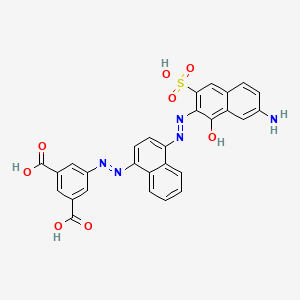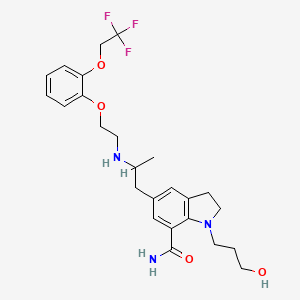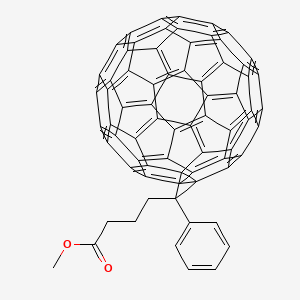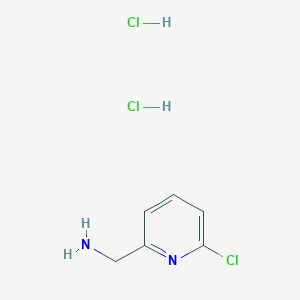
(6-Chloropyridin-2-yl)methanamine
描述
Synthesis Analysis
The synthesis of related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, involves spectroscopic characterization and X-ray diffraction (XRD) studies, showcasing the typical methods used in synthesizing and analyzing derivatives of (6-Chloropyridin-2-yl)methanamine (Lakshminarayana et al., 2009). Additionally, the synthesis of related compounds often employs condensation reactions with selected aldehydes in specific solvents, indicating the versatility and reactivity of the chloropyridinyl group (Pandey & Srivastava, 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as the crystal and molecular structure of certain derivatives, reveals the importance of intermolecular hydrogen bonds and the spatial arrangement that affects the compound's physical and chemical properties (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving (6-Chloropyridin-2-yl)methanamine derivatives highlight the compound's reactivity, such as the formation of Schiff bases through condensation with aryl aldehydes, indicating its potential in synthesizing a wide range of chemical entities (Pandey & Srivastava, 2011).
Physical Properties Analysis
The physical properties, such as crystallization behaviors and intermolecular interactions, are crucial for understanding the compound's stability and potential applications. The detailed crystal structure analysis provides insights into its physical characteristics and interactions within the crystal lattice (Lakshminarayana et al., 2009).
Chemical Properties Analysis
The chemical properties of (6-Chloropyridin-2-yl)methanamine and its derivatives, including their reactivity with other compounds, functional group transformations, and potential as precursors for more complex molecules, are fundamental aspects of research. Studies on the synthesis, characterization, and reaction mechanisms offer valuable information on the chemical behavior and applications of these compounds (Pandey & Srivastava, 2011).
科学研究应用
Photophysical Behavior Studies : Polydentate ligand derived from pyridin-2-yl)methanamine was synthesized and characterized. The ligand's photophysical behaviors were investigated, demonstrating changes in fluorescence upon the addition of certain metal ions like HBF_4 and zinc acetate. This kind of research is essential in understanding the interaction of these compounds with metals (Li Ping-hua, 2010).
Catalytic Applications : A study on zinc(II) complexes with camphor-based iminopyridines, including derivatives of pyridin-2-yl)methanamine, demonstrated efficient initiation of the ring-opening polymerization of rac-lactide. These findings are significant in materials science for producing polylactide (Kyuong Seop Kwon, S. Nayab, J. Jeong, 2015).
Photocytotoxicity in Cancer Treatment : Iron(III) complexes containing pyridin-2-yl)methanamine derivatives were synthesized and found to exhibit significant photocytotoxicity under red light in various cancer cell lines. This research opens up potential applications in photodynamic therapy for cancer treatment (Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, A. Chakravarty, 2014).
Anticonvulsant Agents : A series of Schiff bases of 3-aminomethyl pyridine, a derivative of pyridin-2-yl)methanamine, were synthesized and evaluated for anticonvulsant activity. Several compounds showed promising results in seizure protection, indicating potential applications in developing new anticonvulsant drugs (S. Pandey, R. Srivastava, 2011).
Catalytic Selectivity Studies : Research on unsymmetrical NCN′ and PCN pincer palladacycles, derived from pyridin-2-yl)methanamine, revealed their efficacy in catalytic applications. The study emphasizes the importance of these compounds in selective catalysis (Gavin W. Roffe, G. Tizzard, S. Coles, H. Cox, J. Spencer, 2016).
安全和危害
“(6-Chloropyridin-2-yl)methanamine” is classified as Acute toxicity, Oral (Category 3), H301 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)2. It is toxic if swallowed and can cause skin and eye irritation2. Precautionary measures include washing skin thoroughly after handling and not eating, drinking, or smoking when using this product2.
未来方向
The future directions for “(6-Chloropyridin-2-yl)methanamine” are not explicitly mentioned in the search results. However, given its use in the synthesis of substances, it may continue to be an important compound in chemical research and industry.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or trusted source when dealing with chemicals.
属性
IUPAC Name |
(6-chloropyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXAPCZSRSQZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridin-2-yl)methanamine | |
CAS RN |
188637-75-4 | |
| Record name | (6-chloropyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



